Home > Products > Screening Compounds P16247 > PEG4-aminooxy-MMAF
PEG4-aminooxy-MMAF - 1415246-35-3

PEG4-aminooxy-MMAF

Catalog Number: EVT-2777908
CAS Number: 1415246-35-3
Molecular Formula: C47H82N6O12
Molecular Weight: 923.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PEG4-aminooxy-MMAF is a compound that serves as a crucial component in the development of antibody-drug conjugates (ADCs). This compound combines polyethylene glycol with an aminooxy group and monomethyl auristatin F, a potent cytotoxic agent. The integration of these components allows for targeted delivery of the drug to cancer cells while minimizing systemic toxicity.

Source

The compound is synthesized through advanced chemical methods that involve the conjugation of polyethylene glycol linkers to the cytotoxic drug monomethyl auristatin F via an aminooxy functional group. Monomethyl auristatin F is derived from dolastatin 10, a natural product known for its antitumor properties.

Classification

PEG4-aminooxy-MMAF falls under the category of chemical linkers used in ADCs. It is classified as a cytotoxic payload that enhances the therapeutic efficacy of monoclonal antibodies by allowing for site-specific targeting and controlled release of the drug upon internalization by target cells.

Synthesis Analysis

The synthesis of PEG4-aminooxy-MMAF involves several key steps:

  1. Preparation of Monomethyl Auristatin F: This step typically involves chemical modifications to obtain the desired form of monomethyl auristatin F, which is known for its potent antitumor activity.
  2. Linker Synthesis: Polyethylene glycol linkers are synthesized to provide solubility and stability to the ADC. The specific PEG4 linker offers four ethylene glycol units, enhancing the hydrophilicity and pharmacokinetic properties of the conjugate.
  3. Conjugation Reaction: The aminooxy group on PEG4 reacts with carbonyl groups present on monomethyl auristatin F through oxime formation. This reaction is typically facilitated under mild conditions to preserve the integrity of both components .

Technical Details

The reaction conditions must be optimized to ensure high yield and purity of PEG4-aminooxy-MMAF. Parameters such as pH, temperature, and reaction time are critical in achieving successful conjugation without degradation of the active components.

Molecular Structure Analysis

Structure

PEG4-aminooxy-MMAF consists of three main structural components:

  • PEG Linker: A linear chain of ethylene glycol units that provides solubility.
  • Aminooxy Group: This functional group facilitates the formation of stable linkages with drugs through oxime bonds.
  • Monomethyl Auristatin F: A cytotoxic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis in cancer cells.

Data

The molecular formula for PEG4-aminooxy-MMAF can be represented as C24H41N3O8C_{24}H_{41}N_{3}O_{8}, with a molecular weight around 485.6 g/mol. The structure can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

The primary reaction involving PEG4-aminooxy-MMAF is the formation of an oxime bond between the aminooxy group and a carbonyl moiety on monomethyl auristatin F. This reaction can be summarized as follows:

Aminooxy Group+CarbonylOxime\text{Aminooxy Group}+\text{Carbonyl}\rightarrow \text{Oxime}

Technical Details

This reaction is typically performed under aqueous conditions, where pH can be adjusted to optimize reactivity. The stability of the oxime bond under physiological conditions is crucial for ensuring that the drug remains attached until it reaches the target cell.

Mechanism of Action

The mechanism of action for PEG4-aminooxy-MMAF involves several steps:

  1. Targeting: The antibody component recognizes and binds to specific antigens on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release of Cytotoxic Agent: Once inside, environmental conditions (e.g., pH changes) facilitate hydrolysis of the oxime bond, releasing monomethyl auristatin F.
  4. Cellular Effects: Monomethyl auristatin F disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Data

Studies indicate that ADCs utilizing PEG4-aminooxy-MMAF demonstrate enhanced efficacy against various cancer cell lines compared to unconjugated drugs due to their targeted delivery mechanism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid or powder.
  • Solubility: Highly soluble in water due to the polyethylene glycol component.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Stability Range: Generally stable between pH 5-7.
  • Reactivity: The aminooxy group is reactive towards carbonyl compounds, making it suitable for conjugation reactions.
  • Molecular Weight: Approximately 485.6 g/mol .
Applications

PEG4-aminooxy-MMAF has significant applications in scientific research and clinical settings:

  1. Antibody-Drug Conjugates Development: It serves as a linker-payload combination in ADCs aimed at treating various cancers, enhancing specificity and reducing off-target effects.
  2. Cancer Therapy Research: Ongoing studies explore its efficacy in combination therapies and its potential against resistant cancer cell lines.
  3. Pharmaceutical Formulations: Its properties allow for improved solubility and stability in drug formulations, making it a valuable component in developing new therapeutics.
Antibody-Drug Conjugate (ADC) Design & Molecular Architecture

Role of PEG4 Linkers in ADC Stabilization & Hydrophilicity Optimization

PEG4 (tetraethylene glycol) linkers serve as critical structural components in ADCs like PEG4-aminooxy-MMAF, addressing inherent hydrophobicity challenges associated with cytotoxic payloads. The 19-atom PEG4 spacer (molecular weight: ~194 Da) creates a hydrophilic barrier between the antibody and the membrane-disrupting auristatin payload (MMAF), enhancing overall aqueous solubility. This reduces nonspecific aggregation during circulation, a key factor in minimizing off-target toxicity and immunogenicity [1] [3]. The flexible ethylene oxide units extend the payload ~16–20 Å from the antibody surface, sterically shielding the toxin while preserving antigen-binding affinity. This spatial separation maintains antibody-receptor interactions, which is essential for efficient cellular internalization [5].

Table 1: Physicochemical Attributes of PEG4 Linkers in ADCs

PropertyImpact on ADC PerformanceExperimental Evidence
HydrophilicityReduces aggregation propensity; improves solubility in aqueous buffers>50% reduction in aggregate formation vs. non-PEGylated linkers
Conformational FlexibilityMaintains antibody paratope integrity while enabling lysosomal payload releaseSurface plasmon resonance confirms unchanged antigen binding
Extension LengthPositions payload beyond antibody Fc region; minimizes steric hindranceMolecular dynamics simulations show 18–22 Å payload displacement

The PEG4 moiety also modulates pharmacokinetics by increasing hydrodynamic volume, slowing renal clearance and extending half-life. This "stealth" effect enhances tumor accumulation through the enhanced permeability and retention (EPR) effect, as confirmed by in vivo biodistribution studies showing 2.3-fold higher tumor payload delivery compared to non-PEGylated controls [2] [5].

Comparative Analysis of Cleavable vs. Noncleavable Linker Systems in MMAF Payload Delivery

PEG4-aminooxy-MMAF employs a noncleavable linker, distinguishing it from protease-sensitive (e.g., valine-citrulline) or acid-labile (e.g., hydrazone) systems. Upon antibody internalization and lysosomal degradation, this linker releases the membrane-impermeable metabolite Lys-MMAF or Cys-MMAF, retaining the charged C-terminal phenylalanine residue of MMAF [2] [7]. This limits bystander killing of adjacent antigen-negative cells, as confirmed by co-culture assays showing <10% cytotoxicity in HER2-negative cells mixed with HER2-positive cells treated with noncleavable MMAF-ADCs [5].

In contrast, cleavable linkers (e.g., in MMAE-ADCs like brentuximab vedotin) release uncharged, cell-permeable toxins (free MMAE) via:

  • Proteolytic cleavage (e.g., cathepsin B-sensitive dipeptides)
  • Acidic hydrolysis (e.g., pH-labile hydrazones)
  • Reductive cleavage (e.g., glutathione-sensitive disulfides) [7]

Table 2: Cleavable vs. Noncleavable Linker Outcomes with Auristatin Payloads

Linker TypeReleased Payload FormBystander EffectStability in Plasma (t₁/₂)Target Applications
Noncleavable (PEG4-aminooxy)Charged (Lys/Cys-MMAF)Minimal>7 daysHomogeneous antigen-expressing tumors
Protease-cleavableUncharged (free MMAE)Significant2–4 daysHeterogeneous tumors

The noncleavable design enhances systemic stability, with <2% premature payload release in serum over 72 hours, reducing off-target toxicity risks. This contrasts sharply with acid-labile linkers (e.g., in gemtuzumab ozogamicin), which release ~15% of payloads at physiological pH [2] [7].

Structural Implications of Aminooxy Functional Groups for Site-Specific Bioconjugation

The aminooxy group (–ONH₂) in PEG4-aminooxy-MMAF enables chemoselective conjugation to aldehyde-containing antibodies (generated via periodate oxidation of Fc glycans) or ketone-functionalized proteins. This forms stable oxime linkages (R₁R₂C=N–OR₃), circumventing heterogeneity issues inherent in lysine-directed conjugation [1] [8]. The reaction proceeds at pH 4.5–6.0 with rate constants (k₂) of 1–10 M⁻¹s⁻¹, achieving >95% conjugation efficiency within 24 hours. This contrasts with stochastic lysine conjugation, which generates mixtures with drug-to-antibody ratios (DAR) ranging from 0–8 and positional isomers with variable pharmacokinetics [8].

Table 3: Aminooxy Conjugation vs. Conventional Bioconjugation Methods

Conjugation MethodReaction SiteHeterogeneity (DAR Spread)Linkage StabilityKey Advantage
Aminooxy-aldehydeOxidized Fc glycansDAR 2.0 ± 0.1High (t₁/₂ >14 days)Site-specific; no engineering needed
Cysteine engineeringEngineered cysteinesDAR 2.0 or 4.0 ± 0.3Moderate (t₁/₂ ~10 days)Compatible with maleimide chemistry
Lysine NHS esterSurface lysinesDAR 0–8VariableSimple chemistry; no antibody prep

The aminooxy approach enables DAR uniformity (typically DAR 2 or 4), improving pharmacokinetic predictability and reducing drug loss during circulation. Oxime bonds demonstrate exceptional stability at physiological pH (7.4), with <1% hydrolysis over 72 hours, while retaining acid lability (t₁/₂ <1 hour at pH 5.0) for efficient payload release in lysosomes [8].

Table 4: Key Characteristics of PEG4-Aminooxy-MMAF

PropertySpecification
SynonymsAmberstatin; AS269
CAS Number1415246-35-3
Molecular FormulaC₄₇H₈₂N₆O₁₂
Molecular Weight923.19 g/mol
PayloadMonomethyl auristatin F (MMAF)
Linker TypeNoncleavable PEG4-aminooxy
Conjugation ChemistryOxime ligation to aldehydes/ketones
Solubility≥100 mg/mL in DMSO

Properties

CAS Number

1415246-35-3

Product Name

PEG4-aminooxy-MMAF

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C47H82N6O12

Molecular Weight

923.2 g/mol

InChI

InChI=1S/C47H82N6O12/c1-12-33(6)42(52(9)46(57)40(31(2)3)50-45(56)41(32(4)5)51(8)21-22-62-23-24-63-25-26-64-27-28-65-48)38(60-10)30-39(54)53-20-16-19-37(53)43(61-11)34(7)44(55)49-36(47(58)59)29-35-17-14-13-15-18-35/h13-15,17-18,31-34,36-38,40-43H,12,16,19-30,48H2,1-11H3,(H,49,55)(H,50,56)(H,58,59)/t33-,34+,36-,37-,38+,40-,41-,42-,43+/m0/s1

InChI Key

OJYZGXVPCDZLCK-KVEFUIBJSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCOCCOCCOCCON

Solubility

not available

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCOCCOCCOCCON

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCOCCOCCOCCON

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.